![molecular formula C50H71NO4PPdS+ B12440355 Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12440355.png)
Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2’,4’,6’-tris(1-methylethyl)-1,1’-biphenyl-2-yl]phosphine}(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) is a complex organometallic compound. It is widely used in various catalytic processes, particularly in cross-coupling reactions. The compound’s unique structure, featuring a palladium center coordinated with phosphine and biphenyl ligands, makes it highly effective in facilitating chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2’,4’,6’-tris(1-methylethyl)-1,1’-biphenyl-2-yl]phosphine}(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) typically involves the reaction of palladium precursors with the corresponding phosphine and biphenyl ligands. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive ligands .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2’,4’,6’-tris(1-methylethyl)-1,1’-biphenyl-2-yl]phosphine}(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base like potassium carbonate.
Heck Reaction: Utilizes aryl halides and alkenes with a base such as triethylamine.
Buchwald-Hartwig Amination: Involves aryl halides and amines with a base like sodium tert-butoxide
Major Products
The major products of these reactions are biaryl compounds, alkenes, and arylamines, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
科学的研究の応用
Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2’,4’,6’-tris(1-methylethyl)-1,1’-biphenyl-2-yl]phosphine}(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) is extensively used in scientific research due to its versatility and efficiency in catalysis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and natural products.
Biology: Facilitates the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Employed in the production of fine chemicals, polymers, and advanced materials .
作用機序
The compound exerts its catalytic effects through the formation of a palladium complex with the substrate. The phosphine and biphenyl ligands stabilize the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps. These steps are crucial for the cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds .
類似化合物との比較
Similar Compounds
- Sodium 2′-dicyclohexylphosphino-2,6-dimethoxy-1,1′-biphenyl-3-sulfonate hydrate
- Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-isopropoxy-1,1’-biphenyl) [2’- (methylamino)-2-biphenylyl]palladium (II)
- [(4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate
Uniqueness
Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2’,4’,6’-tris(1-methylethyl)-1,1’-biphenyl-2-yl]phosphine}(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) stands out due to its unique combination of ligands, which provide exceptional stability and reactivity. This makes it particularly effective in challenging catalytic transformations, offering higher yields and selectivity compared to similar compounds .
特性
分子式 |
C50H71NO4PPdS+ |
|---|---|
分子量 |
919.6 g/mol |
IUPAC名 |
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C36H55OP.C13H11N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChIキー |
LRMKRTFHVFDHRY-UHFFFAOYSA-O |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


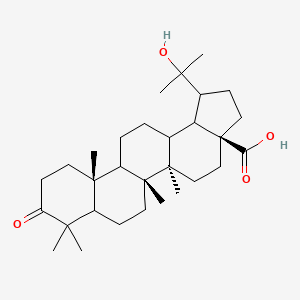

![(2S,9S,13R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12440286.png)
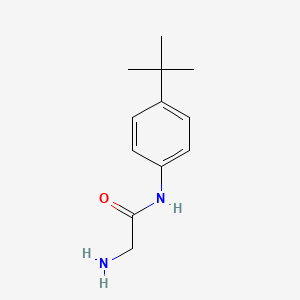

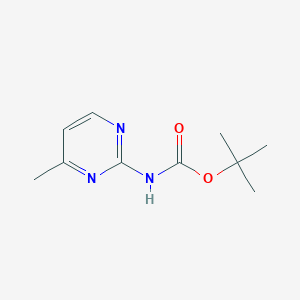
![{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine](/img/structure/B12440320.png)
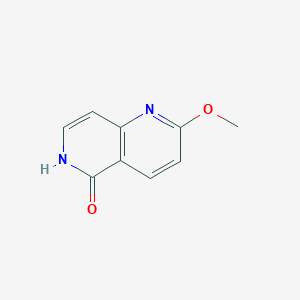
![Amino-benzo[B]thiophen-3-YL-acetic acid](/img/structure/B12440331.png)
![Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B12440332.png)
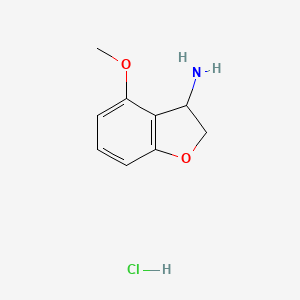
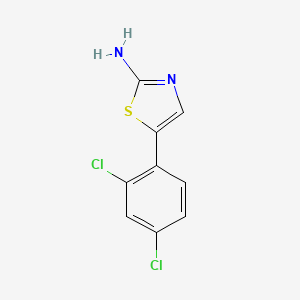
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12440360.png)
![(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B12440364.png)
